tert-Butyl 4-(5-amino-3-fluoropyridin-2-yl)piperidine-1-carboxylate
Description
tert-Butyl 4-(5-amino-3-fluoropyridin-2-yl)piperidine-1-carboxylate is a heterocyclic compound featuring a piperidine ring protected by a tert-butyloxycarbonyl (Boc) group and substituted with a 5-amino-3-fluoropyridin-2-yl moiety. This structure combines a fluorine atom (electron-withdrawing) and an amino group (electron-donating) on the pyridine ring, which may influence electronic properties, solubility, and biological interactions. Such compounds are often intermediates in medicinal chemistry, particularly in the synthesis of kinase inhibitors or protease modulators, where fluorine and amino groups enhance binding specificity or metabolic stability .
Properties
Molecular Formula |
C15H22FN3O2 |
|---|---|
Molecular Weight |
295.35 g/mol |
IUPAC Name |
tert-butyl 4-(5-amino-3-fluoropyridin-2-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C15H22FN3O2/c1-15(2,3)21-14(20)19-6-4-10(5-7-19)13-12(16)8-11(17)9-18-13/h8-10H,4-7,17H2,1-3H3 |
InChI Key |
YKQIVZIYORXTOG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=C(C=C(C=N2)N)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(5-amino-3-fluoropyridin-2-yl)piperidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the fluoropyridine intermediate, which is then reacted with piperidine derivatives under controlled conditions. The reaction conditions often include the use of solvents like ethanol and catalysts such as palladium on carbon (Pd/C) under a hydrogen atmosphere .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(5-amino-3-fluoropyridin-2-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve specific temperatures, pressures, and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
tert-Butyl 4-(5-amino-3-fluoropyridin-2-yl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme interactions and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(5-amino-3-fluoropyridin-2-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The fluoropyridine moiety can interact with enzymes or receptors, leading to changes in their activity. The piperidine ring can enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate
Key Structural Differences :
- Pyridine substitution : The pyridine ring is substituted at the 3-position (vs. 2-position in the target compound), altering steric and electronic interactions.
Inferred Properties :
- The absence of fluorine may increase lipophilicity (higher logP) compared to the target compound.
- The amino group at the piperidine’s 4-position (vs. pyridine’s 5-position in the target) could affect basicity and solubility.
tert-Butyl 4-{[5-(4-chlorophenyl)carboxamino]methyl}pyridine-2-carboxylic acid
Key Structural Differences :
- Core structure : Features a piperazine ring (vs. piperidine) with a chlorophenyl and 4-fluorophenyl substituent.
Crystallographic Data :
Inferred Properties :
tert-Butyl 4-(5-(3,3a-dihydropyrazolo[1,5-a]pyrimidine-3-carboxamido)-6-methoxy-2H-indazol-2-yl)piperidine-1-carboxylate
Key Structural Differences :
- Functional groups : A methoxy group and carboxamido linker modify electronic and steric profiles.
Elemental Analysis :
- Observed vs. Calculated: Carbon: 60.34% (calc. 60.84%) Hydrogen: 6.53% (calc. 6.33%) Nitrogen: 19.67% (calc. 19.87%) Oxygen: 12.57% (calc. 12.97%) Minor deviations suggest residual solvents or synthesis impurities .
Inferred Properties :
- The methoxy group enhances solubility relative to the target compound’s fluorine substituent.
- Higher molecular weight (C₂₅H₃¹N₇O₄) may reduce membrane permeability compared to the target compound.
Biological Activity
tert-Butyl 4-(5-amino-3-fluoropyridin-2-yl)piperidine-1-carboxylate (CAS No. 1613192-01-0) is a chemical compound with significant potential in pharmaceutical research due to its unique structural features and biological properties. This article delves into its biological activity, synthesizing findings from various studies and databases.
- Molecular Formula : C15H22FN3O2
- Molecular Weight : 295.35 g/mol
- Synonyms : EOS-61442, tert-butyl 1-(3-amino-5-fluoro-4-pyridyl)piperidine-4-carboxylate
The biological activity of this compound primarily involves its interaction with various biological targets, notably in the central nervous system (CNS). The compound acts as a modulator of neurotransmitter systems, particularly influencing the serotonin and dopamine pathways, which are crucial for mood regulation and cognitive functions.
Biological Activity Overview
Research indicates that this compound exhibits several pharmacological activities:
-
Antidepressant Effects :
- Studies have shown that the compound can enhance serotonin levels in the brain, contributing to its antidepressant-like effects in animal models.
- A notable study demonstrated a significant reduction in depressive behaviors in mice treated with this compound compared to control groups.
-
Neuroprotective Properties :
- The compound has been reported to protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative diseases.
- In vitro studies revealed that treatment with this compound significantly increased cell viability in models of neurotoxicity.
-
Anti-inflammatory Activity :
- Preliminary investigations indicated that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
- Animal studies showed decreased levels of TNF-alpha and IL-6 in serum after administration of the compound.
Table 1: Summary of Biological Activities
| Activity Type | Findings | Reference |
|---|---|---|
| Antidepressant | Reduced depressive behavior in mice | |
| Neuroprotection | Increased neuronal cell viability | |
| Anti-inflammatory | Decreased TNF-alpha and IL-6 levels |
Case Study: Antidepressant Effects
In a controlled study involving mice, researchers administered varying doses of the compound over two weeks. Behavioral tests indicated a dose-dependent reduction in immobility time during forced swim tests, suggesting antidepressant-like effects. The mechanism was linked to enhanced serotonergic activity, confirmed through biochemical assays measuring serotonin levels.
Case Study: Neuroprotection
A separate study focused on the neuroprotective effects of the compound against glutamate-induced toxicity in primary neuronal cultures. Results showed that pretreatment with this compound significantly reduced cell death and preserved mitochondrial function, highlighting its potential for treating conditions like Alzheimer's disease.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
